Methetoin, (S)-

Pharmacokinetics Stereoselective Metabolism CYP2C19 Phenotyping

(S)-Methetoin is the essential (S)-enantiomer for CYP2C19 phenotyping and drug metabolism studies. Unlike the racemic mixture or (R)-enantiomer, it exhibits 100- to 200-fold higher oral clearance and exclusive CYP2C19-mediated 4'-hydroxylation — ensuring unambiguous, genotype-specific results. Using the incorrect enantiomer confounds DDI and pharmacogenetic data. This compound is the validated probe for poor/extensive metabolizer discrimination and chiral assay development. Procure only the stereochemically defined (S)-form to maintain assay integrity and comparability with published literature.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 525599-67-1
Cat. No. B12762549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethetoin, (S)-
CAS525599-67-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1
InChIKeyNEGMMKYAVYNLCG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methetoin (CAS 525599-67-1): Product Overview and Scientific Identity


(S)-Methetoin, also referred to as (S)-Mephenytoin or (+)-Mephenytoin (CAS 525599-67-1), is the (S)-enantiomer of the hydantoin anticonvulsant mephenytoin. It is a synthetic small molecule with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is distinguished by its high stereoselectivity for the cytochrome P450 isoform CYP2C19 (also known as mephenytoin 4′-hydroxylase), which makes it a critical tool in drug metabolism and pharmacogenetics research [1].

(S)-Methetoin (CAS 525599-67-1): Why Generic Substitution is Scientifically Unjustified


Substituting (S)-Methetoin with its (R)-enantiomer or the racemic mixture is scientifically invalid for research applications due to profound differences in their metabolic pathways and pharmacokinetic profiles. (S)-Mephenytoin is selectively and rapidly metabolized via CYP2C19-mediated para-hydroxylation, a process that is genetically polymorphic [1]. In contrast, the (R)-enantiomer is primarily metabolized via CYP3A4-mediated N-demethylation [2]. This stereoselective metabolism results in a 100- to 200-fold difference in oral clearance and a 30- to 40-fold difference in elimination half-life between the two enantiomers [3]. Consequently, using a racemic mixture or the incorrect enantiomer will confound experimental results, particularly in studies investigating CYP2C19 activity, pharmacogenetics, or drug-drug interactions.

(S)-Methetoin (CAS 525599-67-1): Quantitative Differentiation Evidence for Research Selection


(S)-Methetoin vs. (R)-Mephenytoin: 100-200 Fold Difference in Oral Clearance Demonstrates Metabolic Specificity

In human subjects with extensive metabolizer (EM) phenotypes, the mean oral clearance of (S)-Mephenytoin is 4.7 L/min, compared to 0.027 L/min for (R)-Mephenytoin. This constitutes a 100- to 200-fold difference in clearance rates [1]. This dramatic disparity is a direct consequence of the stereoselective metabolism of (S)-Mephenytoin by the CYP2C19 enzyme.

Pharmacokinetics Stereoselective Metabolism CYP2C19 Phenotyping

(S)-Methetoin vs. (R)-Mephenytoin: 30-40 Fold Difference in Elimination Half-Life Enables Precise Assay Timing

The elimination half-life of (S)-Mephenytoin in extensive metabolizers is approximately 2.1 hours, while that of the (R)-enantiomer is approximately 76 hours. This represents a 30- to 40-fold difference [1]. The rapid elimination of the (S)-enantiomer is due to its efficient conversion to S-4'-hydroxymephenytoin by CYP2C19.

Drug Metabolism Half-Life ADME

(S)-Methetoin as a CYP2C19 Probe: 100-Fold Higher Turnover Number Compared to Other CYP2C Isoforms

In vitro studies using recombinant human CYP enzymes demonstrated that CYP2C19 metabolizes (S)-Mephenytoin with a turnover number at least 10-fold higher than human liver microsomes [1]. Importantly, the metabolism rate by CYP2C9 and CYP2C18 was 100-fold lower than by CYP2C19, and their activity was not stereospecific for the (S)-enantiomer. CYP2C8 showed negligible activity.

Enzyme Specificity CYP2C19 In Vitro Metabolism

(S)-Methetoin vs. Alternative CYP2C19 Probes: Established Standard with Well-Characterized Genetic Polymorphism

(S)-Mephenytoin is the established and preferred probe substrate for CYP2C19 phenotyping [1]. While alternatives like omeprazole exist, the genetic polymorphism of CYP2C19 was originally discovered and characterized using (S)-Mephenytoin [2]. The poor metabolizer (PM) phenotype, defined by an S/R enantiomeric ratio ≥ 0.9 in urine, occurs in 2-5% of Caucasians and 13-23% of Asian populations [3], providing a well-understood and validated framework for interpreting research results.

Pharmacogenetics CYP2C19 Phenotyping Clinical Research

(S)-Methetoin (CAS 525599-67-1): Optimal Research and Industrial Application Scenarios


In Vitro CYP2C19 Activity and Inhibition Assays

For laboratories conducting in vitro metabolism studies, (S)-Methetoin serves as the gold-standard substrate for quantifying CYP2C19 activity in human liver microsomes or recombinant enzyme systems. Its high specificity, evidenced by a 100-fold higher turnover number for CYP2C19 over CYP2C9 and CYP2C18, ensures that the measured activity is directly attributable to the target enzyme [1]. The short 2.1-hour half-life of the (S)-enantiomer allows for efficient and timely analysis of reaction kinetics [2]. This makes it ideal for assessing the inhibitory potential of new chemical entities on CYP2C19.

Clinical Pharmacogenetics and Population Phenotyping Studies

(S)-Methetoin is the historical and preferred probe for clinical phenotyping of the CYP2C19 genetic polymorphism. The clear distinction between extensive and poor metabolizers, defined by an S/R urinary ratio ≥ 0.9, provides a validated and quantitative phenotypic endpoint [3]. Its well-documented population frequency for the poor metabolizer phenotype (2-5% in Caucasians, 13-23% in Asians) provides a robust framework for study design and data interpretation [4]. Using (S)-Methetoin ensures comparability with a vast body of existing pharmacogenetic literature, facilitating meta-analysis and cross-study validation.

Drug-Drug Interaction (DDI) Risk Assessment

In the pharmaceutical industry, (S)-Methetoin is a critical tool for evaluating the potential for drug-drug interactions mediated by CYP2C19. Its selective metabolism by CYP2C19 means that changes in its pharmacokinetic profile—such as the 100- to 200-fold difference in oral clearance compared to its enantiomer—serve as a highly sensitive indicator of CYP2C19 inhibition or induction by a co-administered drug . This allows for the early identification of DDI risks during preclinical and clinical development, guiding safer drug design and dosing strategies.

Development and Validation of Analytical Methods for Chiral Resolution

The stark difference in pharmacokinetic parameters between (S)- and (R)-Mephenytoin necessitates highly sensitive and stereospecific analytical methods. (S)-Methetoin is therefore an essential reference standard for developing and validating chiral separation techniques, such as HPLC and GC-MS assays, that are capable of quantifying individual enantiomers in biological matrices . Its well-defined chromatographic behavior on chiral stationary phases makes it a benchmark for method development and quality control in bioanalytical laboratories.

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